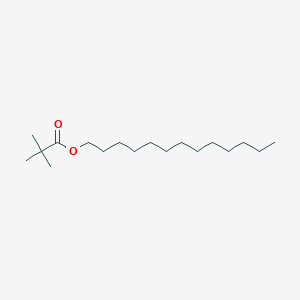
(E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester
Descripción general
Descripción
(E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester is a useful research compound. Its molecular formula is C14H16O3 and its molecular weight is 232.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Conformational Studies
NMR Studies on Conformation
E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester were studied using NMR spectroscopy in different solvents. No conformational preferences were identified in the solutions (Forgó, Felfoeldi, & Pálinkó, 2005).
Ground State Conformational Control
Molecular structure, electronic spectra, and photoisomerization of ethyl 3-(2-indolyl)propenoate were investigated. The E ester exhibited a mixture of anti and syn rotational isomers (Lewis & Yang, 1996).
Crystal Structures of α-Arylcinnamic Acids and Esters
The conformations of α-arylcinnamic acids and their esters were analyzed based on crystal structures, focusing on the E and Z forms (Stomberg, Li, Lundquist, & Norinder, 2001).
Chemical Interactions and Synthesis
Unusual Reduction and Intermediate Formation
An unusual reduction of 3-hydroxyacrylic acid ester by BH3 led to propenoic acid ethyl ester, revealing an intermediate with a cyclic O-BH2 ← O═C< moiety (Islam, Ahmad, Liu, Försterling, & Hossain, 2008).
Stereoselective Syntheses of 2-Substituted Alkyl 2-Alkenoates
A study on stereoselective syntheses using palladium-catalyzed reactions between tributylstannane and alkyl 2-alkynoates to form stereodefined 2-(hetero)aryl substituted alkyl 2-alkenoates (Rossi, Carpita, & Cossi, 1992).
Physostigmine-like Action of Carbamic Esters
A study on carbamic esters of phenols for physostigmine-like action, focusing on the toxicities and effects on intestinal peristalsis (Aeschlimann & Reinert, 1931).
Microwave Assisted Synthesis of Propenoic Acid Ethyl Ester
A study on the microwave-assisted synthesis of 3-(2,2′-bipyridine-4-yl)-2-propenoic acid ethyl ester, demonstrating a reduction in reaction times and steps (Heintz, Imhof, & Görls, 2017).
Molecular Structure and Behavior
Conformational Analysis of Ethyl 3,4,5-Trihydroxycinnamate
Ethyl 3-(3,4,5-trihydroxyphenyl)-2-propenoate was studied using Raman spectroscopy and ab initio MO calculations for its conformational analysis, revealing various stable conformations (Sousa, Calheiros, Rio, Borges, & Marques, 2006).
Wittig and Reformatsky Reactions in Organometallic Chemistry
Research on the Wittig and Reformatsky reactions of formyl and acetyl derivatives, leading to the formation of vinyl and 2-propenyl derivatives (Bitterwolf & Dai, 1992).
Structure-Forming Properties
- IR Spectroscopy and Molecular Modeling: Analysis of 2-phenyl-3(2′-furyl)propenoic acid stereoisomers by IR spectroscopy and molecular modeling to study structure-forming properties (Kiss, Felfoeldi, Paksi, & Pálinkó, 2003).
Propiedades
IUPAC Name |
tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)17-13(16)9-8-11-6-4-5-7-12(11)10-15/h4-10H,1-3H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPDMCJJNSJNCA-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450947 | |
| Record name | (E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103890-69-3 | |
| Record name | 1,1-Dimethylethyl (2E)-3-(2-formylphenyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103890-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 3-(2-formylphenyl)-, 1,1-dimethylethyl ester, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoic acid](/img/structure/B10584.png)




